Tris(2-methoxyphenyl)phosphine
Overview
Description
Tris(2-methoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C21H21O3P. It is a phosphine ligand widely used in catalysis, particularly in organic synthesis. The compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Mechanism of Action
Target of Action
Tris(2-methoxyphenyl)phosphine is primarily used as a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the targets of this compound are the metal atoms in the catalytic reactions it is involved in .
Mode of Action
As a phosphine ligand, this compound interacts with its targets by forming a coordination complex with the metal atoms . This interaction facilitates various catalytic reactions, including allylic substitution of simple alkenes, Suzuki coupling reactions, and hydrogenation of quinolines .
Biochemical Pathways
It is known to be involved incatalytic reactions such as allylic substitution, Suzuki coupling, and hydrogenation . These reactions are fundamental in organic synthesis, affecting various biochemical pathways.
Result of Action
The primary result of this compound’s action is the facilitation of various catalytic reactions . These reactions include allylic substitution of simple alkenes, Suzuki coupling reactions, and hydrogenation of quinolines . The successful completion of these reactions leads to the synthesis of various organic compounds.
Action Environment
The action of this compound as a catalyst is influenced by various environmental factors. It is known to be air sensitive , indicating that its stability and efficacy can be affected by exposure to air. Furthermore, it is slightly soluble in water , which may influence its action in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-methoxyphenyl)phosphine can be synthesized through the reaction of phenyl ether with phosphorus trichloride. The process involves the following steps:
Reaction Setup: A reaction vessel equipped with a thermometer, mechanical stirrer, dropping funnel, and reflux condenser is connected to an inert gas source.
Reactants: 113 grams (1.04 moles) of phenyl ether and 250 milliliters of methyl tert-butyl ether are added to the vessel.
Addition of Reagents: After degassing, 440 milliliters (0.70 moles) of n-butyllithium (in hexane, 1.6 M) is added over one hour, raising the temperature to reflux (approximately 60°C).
Reaction Time: The mixture is maintained at reflux temperature for 16 hours.
Cooling and Addition of Phosphorus Trichloride: The reaction mixture is cooled to room temperature, and a mixture of 100 milliliters of methyl tert-butyl ether and 19.3 milliliters (31.0 grams, 0.225 moles) of phosphorus trichloride is added, keeping the temperature below 30°C.
Final Steps: The resulting white/yellow suspension is stirred for an additional 4 hours, followed by the addition of 30 milliliters of water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tris(2-methoxyphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: this compound is commonly used in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts are often used in substitution reactions, such as Suzuki coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various organophosphorus compounds, depending on the specific reaction
Scientific Research Applications
Tris(2-methoxyphenyl)phosphine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: this compound is employed in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups at the para position.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains additional methoxy groups, providing different electronic properties.
Tri(o-tolyl)phosphine: Similar phosphine ligand with methyl groups instead of methoxy groups
Uniqueness: Tris(2-methoxyphenyl)phosphine is unique due to its specific electronic and steric properties conferred by the ortho-methoxy groups. These properties make it particularly effective in certain catalytic applications, offering advantages in terms of reactivity and selectivity compared to other phosphine ligands .
Properties
IUPAC Name |
tris(2-methoxyphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOSDXGZLBPOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197099 | |
Record name | Tris(o-methoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4731-65-1 | |
Record name | Tris(2-methoxyphenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4731-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(o-methoxyphenyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4731-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(o-methoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(o-methoxyphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(O-METHOXYPHENYL)PHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64XF7T8LW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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